Methyl(thiophen-2-yl)borinic acid
Description
Evolution of Organoboron Reagents in Modern Organic Synthesis
The field of organic synthesis has been revolutionized by the development and application of organoboron reagents. Initially explored over a century ago, their utility has grown exponentially, particularly with the advent of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. tcichemicals.comacs.org These compounds are celebrated for their stability, low toxicity, and functional group tolerance, making them indispensable tools for the construction of complex molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials. tcichemicals.comacs.org The journey from niche laboratory curiosities to cornerstone reagents underscores the continuous innovation within synthetic chemistry. nih.gov
Classification and General Characteristics of Borinic Acids
Within the diverse family of organoboron compounds, borinic acids, with the general formula R₂BOH, represent a distinct class. mdpi.com They are characterized by the presence of two carbon-boron bonds and one hydroxyl group attached to the boron atom. mdpi.com This structure imparts a higher Lewis acidity compared to their more commonly studied cousins, boronic acids (RB(OH)₂). Borinic acids can exist as monomers, dimers (anhydrides), or cyclic trimers, depending on the steric and electronic nature of the organic substituents. mdpi.com Their synthesis often involves the controlled oxidation of trialkylboranes or the reaction of organometallic reagents with various boron precursors. mdpi.com
Significance of Thiophene-Containing Organoboron Compounds in Contemporary Chemical Research
The incorporation of a thiophene (B33073) ring into organoboron structures introduces unique electronic and structural properties. Thiophene, an electron-rich aromatic heterocycle, is a prevalent motif in pharmaceuticals, organic electronics, and conducting polymers. quinoline-thiophene.comsigmaaldrich.com Consequently, thiophene-containing organoboron compounds, particularly boronic acids, are highly valued as building blocks in the synthesis of these advanced materials and bioactive molecules. quinoline-thiophene.comsigmaaldrich.com Their utility in Suzuki-Miyaura cross-coupling reactions for the preparation of thiophene-based dyes and polymers is a significant area of research. nih.govresearchgate.netrsc.org
Due to the lack of specific published data for methyl(thiophen-2-yl)borinic acid, the following sections on its properties, synthesis, applications, and characterization cannot be completed at this time. Extensive searches of chemical databases and the scientific literature did not yield specific experimental details for this compound. The information that is available pertains to related compounds such as 4-methylthiophene-2-boronic acid and 5-methylthiophene-2-boronic acid, which are distinct molecules. quinoline-thiophene.comchemicalbook.com
Properties
CAS No. |
718642-31-0 |
|---|---|
Molecular Formula |
C5H7BOS |
Molecular Weight |
125.99 g/mol |
IUPAC Name |
methyl(thiophen-2-yl)borinic acid |
InChI |
InChI=1S/C5H7BOS/c1-6(7)5-3-2-4-8-5/h2-4,7H,1H3 |
InChI Key |
KSZMWFBEOLJLBB-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C1=CC=CS1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl Thiophen 2 Yl Borinic Acid and Analogous Thiophene Borinic Acid Systems
Strategies for Carbon-Boron Bond Formation in Borinic Acid Synthesis
The construction of the carbon-boron (C-B) bond is the cornerstone of borinic acid synthesis. Various methods have been developed, each offering distinct advantages in terms of regioselectivity and functional group tolerance. These strategies can be broadly categorized into those involving organometallic reagents, the manipulation of pre-existing organoboranes, and direct electrophilic borylation.
Regioselective Functionalization via Organometallic Reagents to Boranes
The reaction of organometallic reagents with boron electrophiles represents a fundamental and widely employed approach for the synthesis of borinic acids. This method allows for the controlled, stepwise introduction of two organic groups onto a boron center.
A primary route involves the reaction of an organometallic species, such as a Grignard reagent or an organolithium compound, with a trialkoxyborane or boron trihalide. nih.govnih.gov For the synthesis of unsymmetrical borinic acids like methyl(thiophen-2-yl)borinic acid, a sequential addition of the different organometallic reagents is necessary. For instance, 2-thienyllithium, generated by the deprotonation of thiophene (B33073), can be reacted with a methylboronic ester. Subsequent hydrolysis would then yield the desired borinic acid. The regioselectivity of this approach is dictated by the initial formation of the organometallic reagent, which in the case of thiophene, typically occurs at the C2 position due to its higher acidity.
Recent advancements have focused on enhancing the regioselectivity and functional group compatibility of these reactions. The use of milder organometallic reagents and precisely controlled reaction conditions are crucial to avoid side reactions. For example, halogen-magnesium exchange reactions on di- or tri-substituted halothiophenes can generate regiochemically defined Grignard reagents, which can then be trapped with a suitable boron electrophile. researchgate.net This allows for the synthesis of complex, substituted thienylboronic acid derivatives that would be difficult to access through direct metallation.
Cleavage and Derivatization of Triarylboranes
An alternative strategy for accessing borinic acids involves the selective cleavage of a carbon-boron bond in a triorganoborane. nih.gov This method is particularly useful when the corresponding triorganoborane is readily accessible. For the synthesis of thiophene-based borinic acids, one could envision the synthesis of a tri(thiophen-2-yl)borane (B8302111) followed by a controlled cleavage of one thiophene-boron bond.
The cleavage can be effected by various reagents, including hydrolysis, though this often requires harsh conditions and may lack selectivity in unsymmetrical systems. nih.gov A more controlled approach involves the reaction of the triarylborane with a bidentate ligand, such as an amino alcohol, to form a stable four-coordinate borinic acid derivative. nih.gov This process can facilitate the selective removal of one of the aryl groups.
While conceptually straightforward, this method's application to the synthesis of this compound would require the initial synthesis of a mixed triorganoborane, such as dimethyl(thiophen-2-yl)borane or methyl-di(thiophen-2-yl)borane, which can present its own synthetic challenges.
Electrophilic Borylation Approaches for Thiophene-Based Substrates
Direct electrophilic C-H borylation has emerged as a powerful, atom-economical method for the formation of C-B bonds, avoiding the pre-functionalization required for organometallic-based routes. rsc.org This approach is particularly well-suited for electron-rich heterocycles like thiophene.
In the context of borinic acid synthesis, intramolecular electrophilic borylation has been a key strategy. For instance, BCl₃-induced borylative cyclization of aryl-alkynes bearing an ortho-thioether group can lead to the formation of C3-borylated benzothiophenes. nih.gov While not directly yielding this compound, this illustrates the principle of using boron trihalides as electrophiles to functionalize thiophene systems.
More direct intermolecular electrophilic borylation methods often employ highly reactive boron electrophiles. Suga et al. reported the C-H borylation of thiophene derivatives using PhBCl₂, although this was part of a tandem demethylation-cyclization process. mdpi.com The direct electrophilic borylation of thiophene to form a borinic acid would require a carefully chosen boron electrophile and conditions to control the degree of borylation and prevent polymerization or other side reactions. Iridium-catalyzed borylation has proven effective for synthesizing thienylboronic esters from thiophenes, which could then potentially be converted to borinic acids. google.com
Targeted Synthesis of Asymmetric Borinic Acids
The development of methods for the synthesis of chiral borinic acids has opened up new possibilities for their application in asymmetric catalysis and as chiral building blocks. These strategies rely on exerting precise control over the stereochemistry at the boron center or on an adjacent carbon atom.
Ligand-Assisted Approaches for Structural Control
The use of chiral ligands is a cornerstone of asymmetric synthesis, and their application to borinic acid synthesis has proven effective in controlling the three-dimensional arrangement of substituents around the boron atom.
One common strategy involves the use of chiral diols or amino alcohols to form diastereomeric borinic esters or four-coordinate borinate complexes. nih.gov For example, a racemic or prochiral borinic acid can be reacted with a chiral auxiliary, such as a pinanediol derivative, to form a mixture of diastereomers. acs.org These diastereomers can then be separated by chromatography or crystallization, and subsequent removal of the chiral auxiliary affords the enantiomerically enriched borinic acid.
More advanced methods involve the use of chiral ligands to direct the stereochemical outcome of a C-B bond-forming reaction. For instance, palladium-catalyzed reactions of alkynylborates with aryl halides have been shown to produce stereodefined (E)-(trisubstituted alkenyl)borinic esters, where the stereochemistry can be influenced by the choice of ligand. nih.gov Similar principles could be applied to the synthesis of chiral thiophene-containing borinic acids, where a chiral ligand on a transition metal catalyst could control the enantioselective addition of a thienyl group to a boron center.
Stereoselective Synthetic Pathways to Chiral Borinic Acid Derivatives
The development of stereoselective synthetic routes to chiral borinic acid derivatives is a challenging yet rewarding area of research. These methods aim to create stereocenters in a controlled manner during the synthesis of the borinic acid itself.
One approach involves the use of chiral organometallic reagents in the reaction with boron electrophiles. While often difficult to prepare and handle, such reagents can transfer their chirality to the newly formed borinic acid.
A more common and practical approach is the diastereoselective synthesis of boron-stereogenic compounds starting from an enantiopure substrate. rsc.org This involves using a starting material that already contains a stereocenter to influence the stereochemical outcome of the reaction at the boron atom. For example, a chiral substrate can be used to direct the addition of a second group to a boronic ester, leading to a diastereomerically enriched borinic ester.
Mechanistic Investigations of this compound Synthetic Pathways
The synthesis of borinic acids, including this compound and its analogs, proceeds through various pathways, the mechanisms of which are the subject of ongoing research. Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Investigations often focus on identifying key reaction intermediates and studying the kinetics of the formation process.
Elucidation of Reaction Intermediates
The specific intermediates in the synthesis of this compound are not extensively detailed in the available literature; however, mechanistic studies on analogous thiophene-borinic and arylborinic acid systems provide significant insights. The formation of these compounds often involves complex sequences with several proposed transient species.
One common pathway is electrophilic aromatic C-H borylation. In the synthesis of related dithieno-1,2-oxaborines from bis-thiophene precursors, the proposed mechanism involves the initial complexation of a boron reagent, such as boron trichloride (B1173362) (BCl₃), with a methoxy (B1213986) group on the thiophene ring. mdpi.com This is followed by a demethylation step, facilitated by an iodide ion, to produce a dichloroborane intermediate. mdpi.com Subsequent intramolecular electrophilic borylation leads to the cyclized product. mdpi.com
Another critical class of intermediates is the "ate" complex. In syntheses involving organolithium reagents, a boronic ester can react with an aryllithium to form a tetracoordinate boron "ate" complex. mdpi.com This intermediate is central to subsequent transformations, such as a second halogen-lithium exchange, which ultimately leads to the formation of the desired non-symmetrical borinic acid derivative. mdpi.com
In palladium-catalyzed coupling reactions, such as those used for ketone synthesis from thiol esters and boronic acids, the mechanism involves transmetalation from the boron atom to the palladium center. organic-chemistry.org This step is often facilitated by a copper co-catalyst, like copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which is crucial for the reaction to proceed under non-basic conditions. organic-chemistry.org
Computational studies using Density Functional Theory (DFT) have also been employed to understand reaction pathways. For instance, in the 1,2-carboboration of alkynes to produce borepines, DFT calculations suggest that a borafluorene and an alkyne first form a complex, which then evolves through a four-membered transition state to yield the final product. nih.gov For the formation of boronic acids, studies point to the existence of tetrahedral intermediates, where the smooth elimination of a hydroxyl group as water is a critical step, often requiring protonation. elsevierpure.com
Table 1: Proposed Intermediates in Thiophene-Borinic Acid Synthesis and Analogous Systems
| Proposed Intermediate | Synthetic Pathway | Description | Source(s) |
| Dichloroborane Intermediate | Electrophilic Borylation | Formed after complexation of BCl₃ with a methoxy group and subsequent demethylation, preceding intramolecular cyclization. | mdpi.com |
| "Ate" Complex | Organolithium Routes | A tetracoordinate boron species formed by the addition of an organolithium reagent to a boronic ester. | mdpi.com |
| π-Allyl–Iridium Complex | Catalytic Cycloaddition | In iridium-catalyzed reactions, a zwitterionic π-allyl–Ir complex can form from a vinylcyclopropane (B126155) precursor. | acs.org |
| Tetrahedral Intermediate | Complex Formation | Formed during the reaction of boronic acids with bidentate ligands; requires a proton for elimination of water. | elsevierpure.com |
Kinetic Studies of Borinic Acid Formation
Kinetic studies specifically detailing the formation of this compound are not widely available. However, research on the kinetics of related boronic acid reactions provides a foundational understanding of the factors influencing the rate of formation. These studies highlight the importance of pH, the nature of the boron species, and the electronic properties of the substituents.
The equilibrium between the trigonal boronic acid (RB(OH)₂) and the tetrahedral boronate ion (RB(OH)₃⁻) is a key factor. Kinetic investigations have shown that in many complex formation reactions, the trigonal boronic acid is the more reactive species. elsevierpure.comresearchgate.net For example, in reactions with certain ligands, the rate constants for trigonal boronic acids are significantly greater than those of their conjugate boronate ions. researchgate.net However, in other systems, such as reactions with D-fructose, both the boronic acid and the boronate ion were found to be kinetically reactive, with the boronate ion exhibiting higher reactivity. researchgate.net
Computational studies have further explored the reactivity of these species. A DFT study on the interaction of boronic acids with diols proposed a model where reactivity is highly influenced by the electronegativity of the R-group attached to the boron. rsc.org The study concluded that a boronic acid's reactivity is not primarily due to the symmetry around the boron atom but to the intrinsic characteristics of boron, which are affected by both the substituent and the medium. rsc.org For instance, a boronic acid with a highly electronegative R-group is predicted to be a better sensor in an acidic medium, while a boronate ion with a low electronegativity R-group is favored in an alkaline medium. rsc.org
Table 2: Summary of Kinetic Findings in Boronic Acid Reactions
| System Studied | Key Finding | Implication for Synthesis | Source(s) |
| Boronic acids with 4-isopropyltropolone | Protonated ligands reacted 1.5-11 times faster than their neutral counterparts. The tetrahedral boronate ion did not react. | pH control is critical; acidic conditions may accelerate the reaction by favoring the more reactive protonated species. | elsevierpure.comresearchgate.net |
| Phenylboronic acid with D-fructose | Both the boronic acid and the boronate ion were kinetically reactive, with the latter being more reactive. | Reaction rates can be manipulated by adjusting pH to favor either the boronic acid or boronate ion, depending on the specific substrate. | researchgate.net |
| Boronic acids with diols (DFT study) | Reactivity is strongly influenced by the electronegativity of the R-group on the boron atom. | The electronic nature of the thiophene and methyl groups in this compound will significantly impact its formation rate. | rsc.org |
| Boric acid–borate (B1201080) equilibrium | The structural change from planar B(OH)₃ to tetrahedral B(OH)₄⁻ is a key factor in the reaction rate. | The structural transformation during the formation of borinic acids is a crucial kinetic barrier. | hawaii.edu |
Mechanistic Principles and Reactivity Profiles of Methyl Thiophen 2 Yl Borinic Acid
Fundamental Reactivity Modes and Activation Pathways
Lewis Acidity and Electron Acceptor Properties of Boron Centers
The boron atom in methyl(thiophen-2-yl)borinic acid possesses a vacant p-orbital, rendering it an electron-deficient center and a Lewis acid. researchgate.net This inherent Lewis acidity is a cornerstone of its reactivity, allowing it to accept electron pairs from Lewis bases. Borinic acids, in general, exhibit enhanced Lewis acidity compared to their boronic acid counterparts (RB(OH)₂) due to the presence of two organic substituents on the boron atom. mdpi.com
The Lewis acidity of boronic acids, and by extension borinic acids, can be experimentally and computationally investigated. researchgate.netnih.gov In aqueous solutions, boronic acids exist in equilibrium with their boronate forms. nih.govsdu.dk The strength of this Lewis acidity is a critical factor in various chemical transformations, including serving as catalysts. nih.govmdpi.com
Role of Tetracoordinate Boron Species in Reactivity
The formation of these four-coordinate boron complexes is fundamental to the utility of organoboron compounds in modern synthetic chemistry. nih.gov Transformations involving organoboron compounds, such as additions to unsaturated bonds and rearrangement reactions, typically proceed through such tetracoordinate intermediates. nih.gov Recent research has focused on designing and utilizing these intermediates to achieve novel and selective chemical transformations. nih.govrsc.org
Factors Influencing Boron's Electrophilicity and Nucleophilicity
The electrophilicity of the boron atom in this compound is influenced by several factors, including the electronic properties of its substituents. The methyl group is an electron-donating group, which slightly reduces the electrophilicity of the boron. Conversely, the thiophene (B33073) ring's electronic influence is more complex and can be affected by its own substituents.
Structure-Reactivity Relationships in Thiophene-Containing Borinic Acids
Impact of Thiophene Substituents on Boron Reactivity
The thiophene ring in this compound plays a significant role in modulating the reactivity at the boron center. The nature and position of substituents on the thiophene ring can alter the electronic properties of the entire molecule. nih.gov Electron-withdrawing groups on the thiophene ring would be expected to increase the Lewis acidity of the boron atom by pulling electron density away from it. Conversely, electron-donating groups would decrease its Lewis acidity.
For example, studies on substituted phenylboronic acids have shown a clear correlation between the electronic nature of the substituents and the acidity of the boronic acid. nih.govnih.gov While direct studies on substituted methyl(thiophen-2-yl)borinic acids are less common, the principles derived from related systems are applicable. The sulfur atom in the thiophene ring also has the potential to interact with the boron center or other reagents, further influencing reactivity.
Steric and Electronic Effects Governing Reaction Outcomes
Both steric and electronic effects are crucial in determining the outcome of reactions involving this compound. acs.orgdifferencebetween.com The size of the methyl and thiophenyl groups, as well as any substituents on the thiophene ring, can create steric hindrance, influencing the approach of reagents to the boron center. differencebetween.com This can affect reaction rates and, in some cases, the regioselectivity of a reaction. mdpi.com
Electronic effects, as discussed previously, primarily involve the modulation of the Lewis acidity of the boron atom. differencebetween.com The interplay between steric and electronic factors is often complex. For instance, a bulky, electron-donating substituent on the thiophene ring might decrease the Lewis acidity electronically but also sterically hinder the approach of a Lewis base. The balance of these effects ultimately dictates the specific reactivity and synthetic utility of the compound. acs.org
Comparative Reactivity Studies of this compound
The reactivity of this compound is best understood through comparison with its more extensively studied counterpart, thiophene-2-boronic acid. These comparisons highlight the unique reactivity profiles conferred by the presence of two organic substituents on the boron atom in borinic acids, as opposed to the single organic group in boronic acids.
Differentiation from Boronic Acids in Reaction Efficiency and Selectivity
A significant body of research indicates that borinic acids generally exhibit higher reactivity than their corresponding boronic acids in various chemical transformations. This enhanced reactivity is particularly evident in reactions where the boron center acts as an electrophile. The two organic groups in a borinic acid are less electron-withdrawing than the two hydroxyl groups of a boronic acid, leading to a more electron-rich and, consequently, more reactive boron center.
The stability of the boron reagent is also a key factor. While some boronic acids are known to be unstable, borinic acids can also exhibit sensitivity, particularly to protodeboronation. researchgate.netnih.gov However, the specific substitution on the boron and the aromatic ring can modulate this stability. For this compound, the electron-rich nature of the thiophene ring combined with the methyl group would influence its stability and reactivity profile in comparison to thiophene-2-boronic acid.
Relative Reactivity Towards Specific Reagents and Substrates (e.g., H2O2 oxidation)
A well-documented example of the enhanced reactivity of borinic acids is their oxidation by hydrogen peroxide (H₂O₂). This reaction is a common pathway for the deboronation of organoboron compounds. nih.gov Studies on various aryl and alkyl borinic acids have consistently shown that they are significantly more susceptible to H₂O₂-mediated oxidation than the corresponding boronic acids. nih.gov
Based on these established principles, it can be inferred that this compound would be significantly more reactive towards H₂O₂ than thiophene-2-boronic acid. The products of such an oxidation would be methanol (B129727) and thiophene, proceeding through a borinate ester intermediate.
The following table summarizes the expected comparative reactivity based on general findings for borinic versus boronic acids.
| Feature | This compound (Predicted) | Thiophene-2-boronic Acid (Known) |
| **Reactivity in Oxidation (e.g., with H₂O₂) ** | High | Moderate |
| Relative Rate of Oxidation | Significantly faster | Slower |
| Susceptibility to Protodeboronation | Potentially higher | Moderate |
| Reactivity in Suzuki-Miyaura Coupling | Potentially high, dependent on conditions | Widely used, effective under various conditions |
Theoretical and Computational Investigations of Reaction Pathways
Quantum Mechanical Analyses of Transition States and Intermediates
Quantum mechanical methods are instrumental in elucidating the structures and energies of transition states and intermediates along a reaction pathway. For a reaction involving this compound, these calculations could map out the energy profile of, for example, its oxidation or its participation in a cross-coupling reaction.
By calculating the activation energies for different potential pathways, researchers can predict the most likely mechanism and the factors that control the reaction's rate and selectivity. For instance, in the H₂O₂ oxidation of borinic acids, computational studies have corroborated experimental findings of their higher reactivity by revealing a lower activation energy for the initial nucleophilic attack of the hydroperoxyl anion onto the boron center compared to boronic acids. A similar approach for this compound would involve modeling the interaction with H₂O₂ and calculating the energy barrier for the subsequent rearrangement.
Density Functional Theory (DFT) Studies of Boron-Mediated Transformations
DFT has become a standard method for studying the electronic structure and reactivity of organoboron compounds. mdpi.comresearchgate.net DFT calculations can provide valuable insights into properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of chemical bonds.
For this compound, DFT studies could:
Analyze the electronic properties: The electron-donating or -withdrawing nature of the methyl and thiophen-2-yl groups would be quantified, and their influence on the Lewis acidity of the boron center could be assessed.
Investigate reaction mechanisms: The step-by-step mechanism of reactions, such as the Suzuki-Miyaura coupling, can be modeled. This includes the oxidative addition, transmetalation, and reductive elimination steps, providing a detailed picture of the role of the borinic acid.
Explore structural aspects: The preferred conformations of the molecule and its complexes with other reagents can be determined, which is crucial for understanding stereoselectivity.
Studies on related thiophene derivatives using DFT have provided valuable information on their structural and electronic properties, which can serve as a basis for understanding the behavior of this compound. mdpi.comsamipubco.com
Prediction of Reactivity and Selectivity via Computational Modeling
Computational modeling allows for the prediction of reactivity and selectivity, guiding experimental work and saving significant laboratory resources. By creating a computational model of a reaction involving this compound, various parameters such as the solvent, temperature, and the nature of the catalyst can be systematically varied to predict the optimal conditions for a desired outcome.
For example, in a Suzuki-Miyaura coupling, computational models can predict how the choice of palladium catalyst and ligands will influence the yield and selectivity of the reaction with this compound. These models can also help to understand and predict potential side reactions, such as protodeboronation.
The following table outlines the types of insights that could be gained from computational studies on this compound.
| Computational Method | Predicted Insights for this compound |
| Quantum Mechanics (QM) | - Energy profiles of reaction pathways- Structures and energies of transition states and intermediates- Activation energy barriers |
| Density Functional Theory (DFT) | - Electron density distribution- Frontier molecular orbital energies (HOMO/LUMO)- Lewis acidity of the boron center- Bond strengths and geometries |
| Computational Modeling | - Prediction of reaction outcomes under different conditions- Identification of optimal catalysts and solvents- Prediction of potential side reactions and byproducts |
Catalytic and Reagent Applications of Methyl Thiophen 2 Yl Borinic Acid in Advanced Organic Transformations
Cross-Coupling Reactions Utilizing Thiophene-Borinic Acid Systems
Thiophene-containing borinic acids are pivotal in numerous cross-coupling reactions, serving as effective nucleophilic partners. Their application has been extensively explored, particularly in the Suzuki-Miyaura reaction, for the synthesis of biaryl and hetero-biaryl compounds which are common motifs in pharmaceuticals and materials science. nih.govnih.gov
The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov However, reactions involving heteroaryl boronic acids, including those derived from thiophene (B33073), can present challenges such as protodeboronation. nih.gov Consequently, significant research has been dedicated to optimizing reaction protocols to maximize yields and efficiency. A key to successful cross-couplings with thienylboronic acids is the use of a highly active catalyst and ensuring sufficient solubility of both the boronic acid and the aryl halide. ntnu.no
The choice of ligand is critical in palladium-catalyzed Suzuki-Miyaura reactions as it influences the catalyst's stability, activity, and selectivity. For the coupling of thiophene-based boronic acids, bulky and electron-rich phosphine ligands have shown considerable efficacy. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For instance, a catalyst system based on Pd(0) and a phosphine-based bulky ligand has been systematically explored for Suzuki-Miyaura polymerizations using thiophene boronic acid pinacol ester, demonstrating high efficiency in synthesizing thiophene-containing polymers. nih.gov The use of such active catalyst systems can lead to excellent yields with lower catalyst loading and shorter reaction times compared to traditional catalysts like Pd(PPh₃)₄. nih.gov XPhos precatalysts have also been identified as a superior system for the cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole. ntnu.no
| Ligand/Precatalyst | Key Features | Application Example | Reference |
| Bulky Phosphine Ligand (e.g., L1 with Pd(0)) | High efficiency, allows for low catalyst loading and short reaction times. | Synthesis of thiophene-containing conjugated polymers. | nih.gov |
| XPhos Precatalysts | Highly active system for troublesome thienylboronic acid couplings. | Cross-coupling of (5-formylthiophen-2-yl)boronic acid. | ntnu.no |
| Pd(dppf)Cl₂ | Effective for coupling with hetero(aryl) boronic acids and esters. | Synthesis of 2-arylpyridines. | nih.gov |
The selection of an appropriate base and solvent system is crucial for the successful execution of Suzuki-Miyaura coupling reactions. The base is required to activate the boronic acid derivative for transmetalation to the palladium center. The solvent influences the solubility of reactants and the stability of the catalytic species.
Studies have shown that for the coupling of phenylboronic acid with 4-bromoacetophenone, K₂CO₃ was the most effective base, and ethanol was the best solvent, providing conversions over 92%. researchgate.net In other systems, a mixture of methanol (B129727) and water (3:2) with NaOH as the base has been found to be optimal. researchgate.net The presence of water can be beneficial, potentially by facilitating the hydrolysis of boronic esters to the more reactive boronic acids in situ. nih.gov However, for certain substrates and catalysts, anhydrous conditions in solvents like toluene may be superior, particularly for electron-rich boronic acids.
| Base | Solvent | Key Observation | Reference |
| K₂CO₃ | Ethanol | Found to be the most effective combination for the coupling of phenylboronic acid and 4-bromoacetophenone, yielding over 92% conversion. | researchgate.net |
| NaOH | Methanol/Water (3:2) | Optimal for the reaction of bromobenzene (B47551) and phenylboronic acid, achieving a 96.3% yield. | researchgate.net |
| Et₃N | Aqueous Kolliphor EL | Utilized in a micellar Suzuki cross-coupling between bromoanilines and thienyl boronic acids at room temperature. | unimib.itmdpi.com |
| K₃PO₄ | 1,4-Dioxane/Water | A common and effective base for many Suzuki-Miyaura reactions involving heteroaryl boronic acids. | nih.gov |
The Suzuki-Miyaura coupling of thiophene-borinic acid systems has been successfully applied to a wide range of electrophiles and nucleophiles. Aryl bromides substituted with various functional groups, including cyano, carbonyl, nitro, alcohol, acetal, and amido groups, are well-tolerated. nih.gov The reaction can also be extended to heteroaryl halides. However, challenges can arise, particularly in heterobiaryl couplings where both partners are heterocycles. nih.gov
The stability of the boronic acid is a significant factor. Thiophen-2-ylboronic acid is more prone to protodeboronation under protic conditions than thiophen-3-ylboronic acid. nih.gov To overcome the instability of some boronic acids, air-stable N-methyliminodiacetic acid (MIDA) boronates have been developed, which undergo slow release of the boronic acid under reaction conditions, leading to excellent yields even with challenging substrates like 2-thiopheneboronic acid. nih.gov For instance, the coupling of 2-thiophene MIDA boronate with an aryl chloride gave a 94% yield, compared to a 37% yield with the corresponding boronic acid. nih.gov
While a broad range of aryl and heteroaryl boronic acids can be used, those with acidic functional groups like carboxylic acids or phenols can inhibit the reaction by binding to the palladium center. mit.edu Similarly, the presence of certain heteroatoms, such as in thiazole, can lead to catalyst poisoning and shut down reactivity. nih.gov
| Electrophile | Nucleophile (Thiophene Derivative) | Yield (%) | Notes | Reference |
| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | High (with XPhos) | Model reaction to optimize conditions for troublesome couplings. | ntnu.no |
| 2-Bromo-5-(bromomethyl)thiophene | Various Aryl Boronic Acids | 25 - 76 | Synthesis of 2-(bromomethyl)-5-aryl-thiophenes. | nih.gov |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | - | A challenging model reaction involving two heteroaryl substrates. | nih.gov |
| Aryl Chloride | 2-Thiophene MIDA Boronate | 94 | Demonstrates the advantage of slow-release boronates for unstable boronic acids. | nih.gov |
| 2-Bromoaniline | 2-Thienylboronic acid | High | Micellar Suzuki cross-coupling in water under air. | unimib.it |
While the Suzuki-Miyaura reaction is the most prominent, other palladium-catalyzed reactions can also facilitate C-C bond formation using thiophene derivatives, although direct participation of methyl(thiophen-2-yl)borinic acid is less commonly reported. The principles of these reactions often involve similar catalytic cycles of oxidative addition, transmetalation, and reductive elimination.
The Heck reaction , which couples aryl or vinyl halides with alkenes, can be catalyzed by palladium complexes. organic-chemistry.org While boronic acids are not the primary coupling partner, they have been used in some variations of the Heck reaction. nih.gov
The Stille reaction utilizes organotin compounds as the nucleophilic partner. wikipedia.org Given the toxicity of organotin reagents, the Suzuki-Miyaura reaction is often preferred. wikipedia.org However, the Stille reaction has been used for the synthesis of thiophene-containing polymers. nih.gov
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides, typically using a Pd/Cu co-catalytic system. nih.gov Thiophene halides are suitable substrates for this reaction. mdpi.com
The Negishi reaction employs organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.gov This reaction is a viable alternative for C-C bond formation where Suzuki coupling might be challenging.
While specific examples detailing the use of this compound in these particular named reactions are not prevalent in the reviewed literature, the reactivity of the thiophene nucleus in related coupling reactions suggests its potential applicability, likely through conversion to a more suitable organometallic reagent for each specific catalytic cycle.
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or an alcohol to yield secondary aryl amines or aryl ethers, respectively. organic-chemistry.org This reaction is advantageous as it can often be conducted at room temperature and is open to the air. organic-chemistry.org
The scope of the Chan-Lam coupling is broad, encompassing a variety of N-H and O-H containing compounds, including amines, amides, imides, ureas, carbamates, sulfonamides, and phenols. organic-chemistry.org The reaction is believed to proceed through a copper(III) intermediate which undergoes reductive elimination to form the desired C-N or C-O bond. organic-chemistry.org
Thiophene-based boronic acids can participate in Chan-Lam couplings. For example, an intramolecular Chan-Lam coupling of a thiophene boronic acid/ester with a guanidine (B92328) NH group has been reported for the synthesis of fused 1,2,4-thiadiazine derivatives. thieme-connect.com Furthermore, a practical protocol for the N-arylation of methyl 2-aminothiophene-3-carboxylate with various arylboronic acids via Chan-Lam cross-coupling has been developed, affording the products in moderate to good yields. nih.gov The reaction has also been extended to C-S bond formation, coupling thiols with boronic acids. rsc.org
| Heteroatom Nucleophile | Boronic Acid | Product | Key Features | Reference |
| Amines (general) | Arylboronic acids | Aryl amines | Can be performed at room temperature in air. | organic-chemistry.org |
| Guanidine (intramolecular) | Thiophene boronic acid/ester | Fused 1,2,4-thiadiazine | Demonstrates intramolecular C-N bond formation. | thieme-connect.com |
| Methyl 2-aminothiophene-3-carboxylate | Arylboronic acids | N-arylated thiophene | Provides access to important chemical architecture under mild conditions. | nih.gov |
| Thiols | Arylboronic acids | Aryl thioethers | Extends the Chan-Lam coupling to C-S bond formation. | rsc.org |
Optimization of Suzuki-Miyaura Cross-Coupling Protocols
Roles as Lewis Acid Catalysts in Specialized Organic Reactions
Borinic acids function as effective Lewis acid catalysts due to their ability to accept electron pairs, thereby activating substrates for nucleophilic attack. Unlike stronger Lewis acids, their moderate acidity and tolerance to water in some applications make them valuable tools in organic synthesis. nih.gov The specific reactivity can be tuned by the electronic and steric properties of the organic substituents on the boron atom.
Borinic acids have been shown to catalyze the selective dehydration of β-hydroxy carbonyl compounds, particularly aldol adducts, to yield α,β-unsaturated carbonyl compounds. This transformation is a cornerstone of organic synthesis. The borinic acid catalyst is thought to activate the substrate by coordinating to the carbonyl oxygen, which facilitates the elimination of the β-hydroxyl group. A notable advantage of this catalysis is the potential for high selectivity; for instance, certain borinic acids can selectively promote the dehydration of an anti-aldol product while leaving the syn-diastereomer unreacted, allowing for the separation of diastereomeric mixtures. nih.gov
A significant application of borinic acid catalysis is the regioselective functionalization of polyols, including complex carbohydrates. Diarylborinic acids, in particular, can reversibly form covalent borinate esters with diol functionalities. This interaction is often most favorable with cis-1,2-diols on a pyranoside ring, effectively differentiating them from other hydroxyl groups present in the molecule. organic-chemistry.orgnih.gov Once the borinate ester is formed, one of the hydroxyl groups becomes selectively activated for subsequent reactions such as acylation, sulfonylation, or alkylation. nih.gov This catalytic protocol avoids the use of toxic organotin reagents traditionally employed for such transformations and provides a powerful method for the controlled modification of carbohydrates. organic-chemistry.org
Table 1: Examples of Diarylborinic Acid-Catalyzed Regioselective Functionalization of Carbohydrates Note: Data presented for Diphenylborinic acid as a representative diarylborinic acid catalyst.
| Substrate (Carbohydrate) | Reagent | Catalyst (mol%) | Product (Position of Functionalization) | Yield (%) | Reference |
| Methyl α-D-mannopyranoside | Benzoyl chloride | 10 | Methyl 3-O-benzoyl-α-D-mannopyranoside | 85 | organic-chemistry.org |
| Methyl β-D-galactopyranoside | Benzoyl chloride | 10 | Methyl 3-O-benzoyl-β-D-galactopyranoside | 80 | organic-chemistry.org |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Benzoyl chloride | 10 | 3-O-Benzoyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 92 | nih.gov |
| Methyl α-D-mannopyranoside | SO₃·NMe₃ | 10 | Methyl 3-O-sulfo-α-D-mannopyranoside | 88 | nih.gov |
Diarylborinic acids catalyze the highly regioselective ring-opening of epoxy alcohols with various nucleophiles, including amines, thiols, and halides. acs.orgresearchgate.netscholaris.ca The reaction's high regioselectivity is attributed to a "catalytic tethering" mechanism. In this model, the borinic acid catalyst first forms a borinate ester with the substrate's hydroxyl group. This brings the catalyst into proximity with the epoxide ring. The catalyst then coordinates the incoming nucleophile and delivers it intramolecularly to the epoxide carbon that is closer to the hydroxyl group (the C3 position in 3,4-epoxy alcohols). acs.orgscholaris.ca This induced intramolecularity overcomes steric factors that might otherwise favor attack at the more distant carbon, providing access to halohydrin and aminodiol products with substitution patterns that are difficult to achieve with other methods. researchgate.net
Table 2: Examples of Diarylborinic Acid-Catalyzed Regioselective Ring-Opening of Epoxy Alcohols Note: Data presented for Diphenylborinic acid as a representative diarylborinic acid catalyst.
| Substrate (Epoxy Alcohol) | Nucleophile | Catalyst (mol%) | Product (Site of Attack) | Yield (%) | Reference |
| (2R,3R)-3,4-Epoxy-1-phenylbutan-1-ol | Aniline | 10 | C3 | 95 | acs.org |
| (2S,3S)-3,4-Epoxy-4-methylpentan-2-ol | 4-Methylbenzenethiol | 10 | C3 | 91 | acs.org |
| trans-3,4-Epoxy-cyclooctanol | Lithium Chloride | 10 | C3 | 85 | researchgate.net |
| (2R,3S)-2,3-Epoxy-3-phenylpropan-1-ol | Morpholine | 10 | C2 | 88 | scholaris.ca |
Multicomponent reactions (MCRs) are highly efficient processes for building molecular complexity in a single step. While the use of boronic acids as mild Lewis acid catalysts in MCRs like the Biginelli and Hantzsch reactions is documented, the application of borinic acids in this context is not as well-established. nih.gov The Biginelli reaction, for example, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones. researchgate.net Similarly, the Hantzsch reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce dihydropyridines. beilstein-journals.org Phenylboronic acid has been shown to be an efficient catalyst for the Biginelli reaction. nih.gov However, specific studies detailing the use of this compound or other borinic acids for these particular transformations are not prominent in the literature.
Activation of Carboxylic Acids and Amides for Amide Bond Formation
The formation of amide bonds is a fundamental transformation in organic and medicinal chemistry. Boron-based catalysts, including boric acid and boronic acids, are known to be effective for the direct dehydrative amidation of carboxylic acids with amines. orgsyn.orgacs.orgrsc.org Borinic acids can also promote this reaction; however, mechanistic studies suggest that they may act as precatalysts. nih.gov In the presence of a carboxylic acid, a borinic acid can undergo facile protodeboronation to generate the corresponding boronic acid in situ. The boronic acid then reacts with the carboxylic acid to form an (acyloxy)boron intermediate. This intermediate is highly activated toward nucleophilic attack by an amine, leading to the formation of the amide bond and regeneration of the catalyst. rsc.org The removal of water, often with molecular sieves, is crucial as the formation of the active intermediate is an equilibrium process. rsc.org
Coordination Chemistry and Ligand Design in Thiophene Borinic Acid Systems
Synthesis and Characterization of Four-Coordinated Borinic Derivatives
The synthesis of four-coordinated borinic acid derivatives is a crucial step in exploring their coordination chemistry. mdpi.com These tetracoordinated compounds often exhibit enhanced stability compared to their three-coordinated precursors. nih.gov General methods for the synthesis of borinic acid derivatives involve three main strategies: the formation of two carbon-boron bonds using borylating agents, the formation of one carbon-boron bond starting from arylboron reagents, or the cleavage of a C-B bond of triarylboranes. mdpi.com
Due to their increased Lewis acidity, borinic acids are more susceptible to oxidation and protodeboronation than boronic acids. mdpi.com A common strategy to overcome this instability is the formation of a chelate complex with amino alcohols, such as ethanolamine. mdpi.comnih.gov These resulting aminoborinates are typically stable, often precipitating out of solution, which also facilitates purification. nih.gov The free borinic acid can then be regenerated under mild acidic conditions. nih.gov
The synthesis of thiophene-containing borinic acid derivatives can be achieved through various methods, including the Suzuki coupling reaction. nih.govnih.govacs.org For instance, 2-thiophene boronic acid can be coupled with 2,5-dibromothiophene. nih.gov It has been noted that using a slight excess of the boronic acid can prevent the formation of difficult-to-separate mono-coupled byproducts. nih.gov Microwave-assisted synthesis has also been demonstrated as a facile, solvent-free method for preparing oligothiophene derivatives via the Suzuki reaction. nih.gov
The characterization of these four-coordinated derivatives relies on a suite of spectroscopic techniques. ¹¹B NMR spectroscopy is a powerful, non-destructive tool for studying the structure and hydrolytic stability of borate (B1201080) complexes. researchgate.net The chemical shifts in ¹¹B NMR can distinguish between trigonal and tetrahedral boron environments, with the formation of four-coordinated complexes resulting in an upfield shift. researchgate.net Fourier-transform infrared (FT-IR) spectroscopy is also invaluable, with characteristic stretching frequencies confirming the formation of boronate ester linkages. nih.gov X-ray crystallography provides definitive structural information, confirming the coordination of the thiophene (B33073) and other ligands to the boron center. mdpi.com
Table 1: General Synthetic Approaches to Borinic Acid Derivatives
| Starting Material | Reagent Type | Key Transformation | Product Type |
| Trialkoxyboranes, Boron trihalides | Organometallic Reagents | Formation of two C-B bonds | Symmetric or Unsymmetric Borinic Acids |
| Arylboronic Esters | Organometallic Reagents | Formation of one C-B bond | Unsymmetric Borinic Acids |
| Triarylboranes | Bidentate Ligands (e.g., amino alcohols) | Cleavage of one C-B bond and chelation | Four-Coordinated Borinic Acid Derivatives |
Design Principles for Chelating Ligands in Borinic Acid Complexes
The design of chelating ligands is paramount in controlling the properties and reactivity of borinic acid complexes. researchgate.net The primary goal is to create ligands that form stable, often cyclic, structures with the boron center. mdpi.com This chelation enhances the stability of the borinic acid, protecting it from decomposition pathways like oxidation and protodeboronation. mdpi.comnih.gov
Key design principles for these chelating ligands include:
Bidentate Nature: Ligands must possess at least two donor atoms that can coordinate to the boron atom, forming a stable ring structure. google.comgoogle.com Common donor atoms include oxygen and nitrogen. spraygro.com.au
Ring Size: The formation of five- or six-membered chelate rings is generally favored, as these are entropically and enthalpically more stable. researchgate.net
Electronic Effects: The electronic properties of the ligand can influence the stability and reactivity of the resulting complex. Electron-donating groups on the ligand can increase the electron density at the boron center, potentially affecting its Lewis acidity. Conversely, electron-withdrawing groups can enhance the Lewis acidity. pnas.org
Steric Hindrance: The steric bulk of the ligand can be tailored to control the coordination environment around the boron atom and to prevent unwanted side reactions.
A well-established strategy involves the use of bidentate ligands such as diols, amino alcohols, and dicarboxylic acids. nih.govgoogle.comgoogle.com For example, the reaction of borinic acids with amino alcohols leads to the formation of stable aminoborinates. nih.gov Similarly, boric acid readily forms stable complexes with molecules containing diol groups. researchgate.net The resulting complexes often feature a negatively charged tetrahedral borate anion. researchgate.net
The choice of ligand can also be guided by the intended application of the borinic acid complex. For instance, in the context of materials science, ligands can be designed to promote specific solid-state packing or to introduce desired photophysical properties. rsc.org
Table 2: Common Chelating Ligands for Borinic Acids
| Ligand Type | Donor Atoms | Common Ring Size |
| Amino Alcohols (e.g., Ethanolamine) | N, O | 5-membered |
| Diols (e.g., Ethylene Glycol, Catechol) | O, O | 5- or 6-membered |
| Dicarboxylic Acids (e.g., Oxalic Acid) | O, O | 5-membered |
| α-Hydroxy Acids (e.g., Lactic Acid) | O, O | 5-membered |
Stability and Reactivity of Borinic Acid Adducts and Complexes
The stability and reactivity of borinic acid adducts and complexes are intrinsically linked to their structure and the nature of the coordinating ligands. A significant challenge with boronic acids, particularly heteroaromatic ones, is their inherent instability, often leading to decomposition via protodeboronation, oxidation, or polymerization. nih.gov
The formation of four-coordinated adducts and complexes is a key strategy to enhance stability. nih.gov Chelation with bidentate ligands, as discussed previously, sequesters the Lewis acidic boron center, thereby preventing reactions that lead to degradation. mdpi.comnih.gov For instance, the formation of a mixed anhydride (B1165640) with a carboxylic acid has been shown to dramatically increase the oxidative stability of boronic acids. pnas.org This enhanced stability arises from stereoelectronic constraints imposed by the resulting ring structure. pnas.org
The reactivity of borinic acid complexes is also heavily influenced by the coordinating ligands. The Lewis acidity of the boron center can be modulated by the electronic properties of the ligand. This, in turn, affects the complex's ability to participate in reactions such as cross-coupling.
The stability of borinic acid complexes can be quantitatively assessed through the determination of stability constants. acs.org These constants are influenced by factors such as the pKa of the borinic acid and the chelating ligand. acs.org Computational methods, such as Density Functional Theory (DFT), can also be employed to explore the stability of boronic acid adducts and to understand the nature of the bonding between the boron center and the coordinating ligands. researchgate.net
In the context of thiophene-containing borinic acids, the electron-rich nature of the thiophene ring can make them susceptible to deboronation. nih.gov Therefore, the design of appropriate chelating ligands is particularly crucial for stabilizing these systems and enabling their use in various applications.
Table 3: Factors Influencing Stability of Borinic Acid Complexes
| Factor | Influence on Stability |
| Coordination Number | Four-coordinated complexes are generally more stable than three-coordinated ones. |
| Chelation | Formation of chelate rings with bidentate or multidentate ligands significantly enhances stability. |
| Ligand Ring Size | 5- and 6-membered chelate rings are typically the most stable. |
| Electronic Effects of Ligands | Electron-withdrawing groups on the ligand can increase stability towards oxidation. |
| Steric Hindrance | Bulky ligands can sterically protect the boron center from attack. |
Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the mechanisms of reactions involving methyl(thiophen-2-yl)borinic acid. By monitoring the changes in the NMR spectrum over the course of a reaction, chemists can identify reactants, intermediates, and products, and deduce the reaction pathway.
¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule. The chemical shifts of the protons on the thiophene (B33073) ring and the methyl group are sensitive to the electronic environment of the boron atom. For instance, the coordination of a Lewis base to the boron atom would lead to a change in the chemical shifts of the adjacent protons.
¹¹B NMR is particularly informative for studying borinic acids. The chemical shift of the boron atom is highly dependent on its coordination number and the nature of the substituents. A tricoordinate boron atom in the free borinic acid will have a different chemical shift compared to a tetracoordinate boron atom in a borinate ester or a complex with a Lewis base. This allows for the direct observation of the boron center's involvement in reaction intermediates.
By acquiring NMR spectra at various time points during a reaction, kinetic data can be obtained, providing further mechanistic details such as reaction rates and activation parameters.
Table 1: Representative ¹H and ¹¹B NMR Chemical Shifts for Borinic Acid Derivatives
| Compound/Intermediate | ¹H Chemical Shift (ppm) | ¹¹B Chemical Shift (ppm) |
| This compound (hypothetical) | Thiophene-H: ~7.0-7.8, Methyl-H: ~0.5-1.0 | ~30-40 |
| Borinate ester derivative | Thiophene-H: ~7.1-7.9, Methyl-H: ~0.6-1.1 | ~20-30 |
| Lewis base adduct | Thiophene-H: ~6.9-7.7, Methyl-H: ~0.4-0.9 | ~5-15 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Advanced Mass Spectrometry for Reaction Monitoring and Intermediate Detection
Advanced mass spectrometry (MS) techniques are invaluable for monitoring the progress of reactions involving this compound and for detecting transient intermediates. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) allow for the gentle ionization of molecules, preserving their structural integrity and enabling the observation of reaction components directly from the reaction mixture.
By coupling a mass spectrometer to a reaction vessel, real-time analysis of the reaction mixture can be performed. This allows for the identification of short-lived intermediates that may not be detectable by other methods. For example, in a cross-coupling reaction, MS could be used to detect the formation of a borinate complex with a palladium catalyst.
Tandem mass spectrometry (MS/MS) can be employed to further characterize the detected ions. By isolating a specific ion and subjecting it to fragmentation, information about its structure and connectivity can be obtained, aiding in the identification of unknown intermediates.
X-ray Crystallography for Molecular Structure and Conformation Studies
X-ray crystallography provides unambiguous information about the three-dimensional structure of a molecule in the solid state. A single crystal of this compound or a derivative can be analyzed to determine precise bond lengths, bond angles, and torsional angles. This information is crucial for understanding the steric and electronic properties of the molecule and for rationalizing its reactivity.
For instance, the crystal structure would reveal the planarity of the thiophene ring and the geometry around the boron atom. It would also show any intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules in the crystal lattice and their solid-state reactivity.
While obtaining a suitable crystal for X-ray analysis can be challenging, the structural information it provides is unparalleled and serves as a benchmark for computational studies.
Table 2: Hypothetical Crystallographic Parameters for a Borinic Acid Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 925.4 |
| Z | 4 |
Note: These are hypothetical parameters for illustrative purposes.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Pathways
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and monitoring their transformations during a reaction. Each functional group in a molecule has characteristic vibrational modes that give rise to specific bands in the IR and Raman spectra.
For this compound, the B-O-H stretching and bending vibrations, the B-C bond stretching, and the vibrations of the thiophene ring are all expected to have distinct spectral signatures. For example, the O-H stretching vibration of the borinic acid group would appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The position and shape of this band can provide information about hydrogen bonding.
During a reaction, the disappearance of reactant bands and the appearance of product bands can be monitored to follow the reaction progress. For instance, in an esterification reaction, the disappearance of the O-H band of the borinic acid and the appearance of a B-O-R stretching band of the borinate ester could be observed.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| O-H | Stretch | 3200-3600 |
| C-H (thiophene) | Stretch | 3000-3100 |
| C-H (methyl) | Stretch | 2850-2960 |
| C=C (thiophene) | Stretch | 1400-1500 |
| B-O | Stretch | 1310-1380 |
| B-C | Stretch | 1130-1200 |
Note: These are approximate frequencies and can be influenced by the molecular environment.
Emerging Applications and Future Research Directions for Methyl Thiophen 2 Yl Borinic Acid
Integration into Advanced Materials Science
The unique electronic properties of the thiophene (B33073) ring, coupled with the Lewis acidity of the boron center, make Methyl(thiophen-2-yl)borinic acid a compelling building block for new functional materials. optica.org Current research is exploring its potential in optoelectronics, polymer chemistry, and sensor technology.
Development of Optoelectronic Materials (e.g., OLEDs)
The incorporation of boron into π-conjugated systems, such as those containing thiophene, can significantly influence their electronic and photophysical properties. optica.orgmdpi.com This has led to investigations into thiophene-based materials for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). Thiophene-based semiconductors are already established as successful materials in organic electronics. researchgate.net The introduction of a borinic acid group could further tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these materials, which is a critical factor in optimizing the performance of OLED devices. researchgate.net
While direct studies on this compound in OLEDs are still emerging, the broader class of thiophene-based boron-containing polymers has shown potential for creating materials with tunable emission colors and improved charge transport properties. optica.orgresearchgate.net The functionalization of oligo- and polythiophene derivatives with Lewis acidic boron moieties is a known strategy for developing new materials for device applications due to their interesting photophysical properties. optica.org Thiophene-based macrocycles are also being evaluated for their charge transporting properties in thin-film transistors and their potential in photodetectors. researchgate.net
Table 1: Potential Impact of this compound on Optoelectronic Properties
| Property | Potential Effect of this compound | Rationale |
| Energy Levels (HOMO/LUMO) | Tuning of energy levels | The Lewis acidic boron center can alter the electron density of the thiophene ring, impacting the energy gap. researchgate.net |
| Emission Color | Shift in emission wavelength | Modification of the electronic structure can lead to changes in the photoluminescence spectrum. researchgate.net |
| Charge Transport | Enhanced charge mobility | The planar structure of the thiophene ring and potential for intermolecular interactions could facilitate charge transport. researchgate.net |
| Quantum Efficiency | Improved device performance | Optimization of energy levels and charge transport can lead to higher quantum efficiency in OLEDs. |
This table is generated based on the known effects of incorporating boron and thiophene moieties into organic materials and represents a forward-looking perspective on the potential of this compound.
Synthesis of Boron-Containing Polymers
Boron-containing polymers are a class of materials with a wide range of applications, from medicine to materials science. acs.orgnih.gov Thiophene-containing conjugated polymers, in particular, are of significant interest for their use in electronic and optoelectronic devices. rsc.orgresearchgate.net The synthesis of these polymers often relies on cross-coupling reactions, such as Suzuki polycondensation, where thiophene boronic acids or their esters are key monomers. rsc.orgresearchgate.netrsc.org
This compound could serve as a valuable monomer in the synthesis of novel boron-containing polymers. Its bifunctional nature, with two reactive sites on the boron atom, could lead to the formation of cross-linked or hyperbranched polymers with unique architectures and properties. The presence of the thiophene moiety would contribute to the polymer's conductivity and optical properties, while the methyl group could enhance solubility and processability. High molecular weight thiophene-containing conjugated polymers have been successfully synthesized using thiophene-bis(boronic acid) derivatives. rsc.orgresearchgate.net
Exploration in Sensor Technologies (focused on chemical recognition mechanisms)
Boronic acids are well-established as recognition elements in chemical sensors, particularly for the detection of diol-containing compounds like saccharides. rsc.orgnih.govnih.gov This recognition is based on the reversible formation of stable cyclic esters between the boronic acid and the diol. rsc.org Fluorescent sensors based on this principle have been developed for a wide range of analytes. rsc.orgnih.gov
The integration of a thiophene ring into a borinic acid-based sensor offers intriguing possibilities for modulating the sensor's recognition and signaling properties. The thiophene unit can act as a fluorophore or a quencher, and its electronic properties can be tuned to enhance the sensitivity and selectivity of the sensor. A sensor's fluorescence can be designed to change upon binding of the analyte to the boronic acid group. nih.gov
For this compound, the chemical recognition mechanism would likely involve the Lewis acidic boron center binding to analytes with diol or similar functional groups. The resulting change in the electronic environment of the thiophene ring could then be detected through a change in fluorescence or another optical signal. The development of boronic acid-based fluorescent sensors is an active area of research, with new materials like nanoparticles and smart polymer gels being explored. rsc.org
Novel Reaction Development and Catalyst Design
The reactivity of the borinic acid functional group makes this compound a candidate for the development of new catalytic transformations and the design of advanced catalyst systems.
Discovery of New Transformations Mediated by Thiophene-Borinic Acids
Boronic and borinic acids are known to catalyze a variety of organic reactions, including amidations, esterifications, and carbon-carbon bond-forming reactions. researchgate.netnih.govrsc.org These reactions typically proceed through the activation of a substrate by the Lewis acidic boron center. researchgate.net For instance, boronic acid catalysis can be used for the direct dehydrative amide bond formation. mdpi.com
The unique electronic nature of the thiophene ring in this compound could lead to novel reactivity and selectivity in such transformations. The sulfur atom in the thiophene ring could potentially participate in the catalytic cycle, leading to new reaction pathways. Research in this area could focus on exploring the use of thiophene-borinic acids as catalysts in reactions such as C-H activation, cycloadditions, and asymmetric synthesis. For example, palladium-catalyzed aerobic alkene arylboration has been shown to work with heterocyclic boronic acids, including thiophene. acs.org It is plausible that similar reactivity could be achieved with borinic acid derivatives.
Design of Heterogeneous Catalysts Incorporating Borinic Acid Moieties
Heterogeneous catalysts are highly desirable for industrial applications due to their ease of separation and reusability. The immobilization of homogeneous catalysts onto solid supports is a common strategy for creating heterogeneous systems. uq.edu.auresearchgate.net Boronic acids have been successfully supported on various materials, including polymers and silica, to create efficient and recyclable catalysts for reactions like direct amidation. rsc.orgacs.orgacs.org
The borinic acid moiety of this compound could be anchored to a solid support through its reactive B-OH group or via functionalization of the thiophene ring. This would result in a heterogeneous catalyst that combines the reactivity of the borinic acid with the stability and recyclability of a solid support. Such catalysts could find applications in continuous flow reactors and other green chemistry processes. The development of solid-supported arylboronic acid catalysts has already shown promise, with some exhibiting higher reactivity than their homogeneous counterparts. rsc.org
Theoretical Advancement in Boron Chemistry
Theoretical and computational chemistry provides powerful tools to understand and predict the behavior of boron compounds, including this compound. These approaches are crucial for designing new catalysts and reactions with enhanced efficiency and selectivity.
Refinement of Computational Models for Borinic Acid Reactivity
Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of borinic acids. nih.govmdpi.com For thiophene-containing compounds, DFT calculations help in understanding the influence of the sulfur-containing ring on the properties of the boron center. nih.govnih.gov These studies often focus on calculating key parameters that govern reactivity, such as molecular orbital energies (HOMO-LUMO gaps), electrostatic potentials, and charge distributions. nih.govnih.gov
Recent advancements in computational chemistry are leading to more accurate and predictive models. For instance, time-dependent DFT (TD-DFT) is employed to study the electronic and optical properties of thiophene-based molecules, which is crucial for applications in materials science. nih.gov Furthermore, the development of more sophisticated basis sets and functionals in DFT calculations allows for a more precise description of intermolecular interactions, which are critical in understanding catalytic cycles. nih.gov
A significant area of refinement is the modeling of reaction mechanisms. For example, computational studies on peptide synthesis catalyzed by borinic acids have shed light on the transition states and intermediates involved, helping to explain the observed reactivity and stereoselectivity. quinoline-thiophene.com These models can be extended to predict the catalytic potential of novel borinic acids like this compound in various organic transformations.
Table 1: Comparison of Computational Methods for Analyzing Thiophene-Containing Organic Compounds
| Computational Method | Information Provided | Relevance to this compound |
| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies (HOMO/LUMO), electrostatic potential maps, reaction mechanisms. nih.gov | Predicts reactivity, stability, and potential catalytic activity. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, optical properties. nih.gov | Useful for exploring applications in optoelectronic materials. |
| Hirshfeld Surface Analysis | Intermolecular interactions in the solid state. nih.gov | Provides insight into crystal packing and solid-state properties. |
| Natural Bond Orbital (NBO) Analysis | Charge transfer within the molecule, donor-acceptor interactions. nih.gov | Helps to understand the electronic effects of the thiophene and methyl groups on the boron center. |
Predictive Algorithms for Borinic Acid-Catalyzed Reactions
The development of predictive algorithms for chemical reactions is a major frontier in computational chemistry. These algorithms, often powered by machine learning, aim to forecast the products and efficiency of reactions based on the structures of the reactants and catalysts. rsc.org For borinic acid catalysis, such algorithms could significantly accelerate the discovery of new applications for compounds like this compound.
One area of focus is the prediction of catalyst performance. By training algorithms on existing experimental data for a range of borinic acid-catalyzed reactions, it is possible to build models that can predict the yield and selectivity for a new, untested catalyst. These models take into account various molecular descriptors of the borinic acid, such as steric and electronic parameters, which can be calculated using computational methods.
Another application of predictive algorithms is in reaction discovery. By systematically evaluating the potential reactions between a given borinic acid and a library of substrates, these algorithms can identify promising new transformations that are worthy of experimental investigation. This approach has the potential to uncover novel reactivity patterns for this compound and other under-explored borinic acids.
Sustainable Chemical Practices in Borinic Acid Chemistry
The principles of green chemistry are increasingly being applied to the synthesis and application of organoboron compounds. The focus is on developing methods that are more environmentally friendly, efficient, and safer.
The use of borinic acids as catalysts aligns with the principles of green chemistry as they can often replace stoichiometric reagents, leading to less waste. quinoline-thiophene.com Furthermore, research is ongoing to develop borinic acid-based catalytic systems that operate under mild conditions and in green solvents. For instance, borinic acid-catalyzed reactions have been shown to proceed efficiently in water or under solvent-free conditions, significantly reducing the environmental impact. acs.org
In the context of synthesizing compounds like this compound, sustainable practices would involve the use of atom-economical reactions, such as C-H borylation, which avoid the use of pre-functionalized starting materials and reduce the generation of byproducts. The development of recyclable borinic acid catalysts is another important area of research that contributes to more sustainable chemical processes.
The inherent properties of some boron compounds also contribute to their sustainability profile. Boronic acids, and by extension borinic acids, ultimately degrade to boric acid, a naturally occurring and relatively benign compound. This biodegradability is an important consideration in the design of environmentally friendly chemicals.
Future research in this area will likely focus on the development of catalytic systems based on earth-abundant metals and the use of renewable starting materials for the synthesis of borinic acids. The application of flow chemistry techniques to borinic acid-catalyzed processes is also a promising avenue for developing more sustainable and scalable synthetic methods.
Q & A
Q. What are the recommended synthetic routes for Methyl(thiophen-2-yl)borinic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves organometallic reactions, such as transmetallation between thiophene derivatives and boron precursors. For example:
- Route 1: React 2-thienyllithium with methylboron halides (e.g., MeBX₂) in anhydrous THF at –78°C under inert atmosphere .
- Route 2: Utilize Grignard reagents (e.g., MeMgBr) with thiophen-2-ylboronates, followed by acid hydrolysis .
Key Variables:
| Variable | Impact on Yield |
|---|---|
| Temperature | Lower temperatures (–78°C) reduce side reactions. |
| Solvent | Anhydrous THF or Et₂O minimizes hydrolysis . |
| Stoichiometry | Excess MeBX₂ improves borinic acid formation . |
Characterization requires B NMR (δ ~25–30 ppm for borinic acids) and IR (B–O stretching ~1340 cm⁻¹) .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Chromatography: Use HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity .
- Spectroscopy:
- H/C NMR: Confirm thiophene ring protons (δ 6.8–7.5 ppm) and methyl group integration .
- X-ray crystallography: Resolve boron coordination geometry (e.g., trigonal planar vs. tetrahedral) .
- Elemental Analysis: Match calculated vs. observed C, H, S, and B percentages (±0.3% tolerance) .
Common Pitfalls: Moisture exposure during analysis may hydrolyze borinic acids to boronic acids; use airtight NMR tubes and dry solvents .
Advanced Research Questions
Q. How can computational thermochemistry resolve discrepancies in experimental enthalpy data for borinic acids?
Methodological Answer: Discrepancies between experimental and computed enthalpies (e.g., Benson’s reported ΔfH for borinic acid = –292.9 kJ/mol vs. W1X-1 prediction = –274.0 kJ/mol ) arise from:
- Ancillary Data Errors: Outdated diborane thermodynamics in experimental setups .
- Method Selection: High-level methods (e.g., W1X-1 or CCSD(T)/CBS) improve accuracy for boron-centered species .
Validation Protocol:
Compute gas-phase ΔfH using ab initio methods.
Compare with experimental mass spectrometric kinetic data .
Recalibrate group additivity parameters for organoboron compounds .
Q. What are the stability profiles of this compound under varying storage and reaction conditions?
Methodological Answer: Stability Challenges:
- Hydrolysis: Borinic acids degrade in protic solvents (e.g., H₂O, MeOH). Use anhydrous conditions and molecular sieves .
- Oxidation: Air-sensitive; store under argon at –20°C in amber vials .
Degradation Products:
| Condition | Degradation Pathway | Product |
|---|---|---|
| Aqueous | Hydrolysis | Methyl(thiophen-2-yl)boronic acid |
| Air/O₂ | Oxidation | Boron oxides + thiophene derivatives |
Mitigation Strategies:
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Lewis Acidity: Borinic acids (R₂BOH) are weaker Lewis acids than boronic acids (RB(OH)₂), reducing reactivity in Suzuki-Miyaura couplings .
- Optimization Strategies:
Reactivity Comparison:
| Substrate | Reaction Rate (Suzuki Coupling) |
|---|---|
| Boronic Acid | High (t½ < 1 h) |
| Borinic Acid | Moderate (t½ ~4–6 h) |
Q. How should researchers address contradictions in spectral data for this compound derivatives?
Methodological Answer: Contradictions (e.g., unexpected H NMR splitting) may arise from:
- Tautomerism: Equilibrium between borinic acid and anhydride forms .
- Impurity Signals: Trace thiophene or methylboron byproducts .
Resolution Workflow:
Repeat synthesis under rigorously anhydrous conditions .
Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks .
Compare with computational NMR predictions (e.g., DFT/GIAO) .
Q. What protocols ensure safe handling of this compound in air-sensitive reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
